molecular formula C14H23NO3 B3119225 2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol CAS No. 2484919-94-8

2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol

Cat. No.: B3119225
CAS No.: 2484919-94-8
M. Wt: 253.34
InChI Key: UCPHSDUGNXHDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol is an organic compound with the molecular formula C12H19NO2. It is a versatile chemical used in various scientific research fields due to its unique structure, which includes both an amino group and multiple ethoxy groups. This compound is known for its applications in drug delivery systems and polymer synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol typically involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with ethylene oxide to introduce the ethoxy groups. The reaction conditions generally include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for temperature and pressure control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol is widely used in scientific research due to its multifunctional properties:

Mechanism of Action

The mechanism of action of 2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethoxy groups facilitate its binding to hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active site residues. This dual interaction enhances the compound’s efficacy in modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol is unique due to its benzyl group, which provides additional hydrophobic interactions and enhances its binding affinity to molecular targets. This makes it more effective in applications requiring strong and specific binding, such as drug delivery and enzyme inhibition .

Properties

IUPAC Name

2-[2-[2-[benzyl(methyl)amino]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-15(13-14-5-3-2-4-6-14)7-9-17-11-12-18-10-8-16/h2-6,16H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPHSDUGNXHDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOCCO)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.